3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide
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Overview
Description
3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide is a chemical compound with the molecular formula C9H13N3O2. This compound is part of the pyridine family and is characterized by its unique structure, which includes an amino group, a methyl group, and an oxo group attached to a dihydropyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide typically involves the Mannich reaction. This reaction involves the condensation of an aldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom. For instance, the reaction of (1-ethoxyethylidene)malononitrile with cyanoacetamide or cyanothioacetamide yields 6-amino-4-methyl-2-(thio)oxo-1,2-dihydropyridine-3,5-dicarbonitriles . These intermediates can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NaOH, KCN) in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated compounds or other substituted derivatives.
Scientific Research Applications
3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Medicine: It is being investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile: Similar structure but with different functional groups.
4-Methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a pyrimidine ring instead of a pyridine ring.
1,3,5-Triazine derivatives: Different ring structure but similar biological activity.
Uniqueness
3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development in multiple fields.
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-(3-amino-2-methyl-6-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C9H13N3O2/c1-6-7(10)2-3-9(14)12(6)5-4-8(11)13/h2-3H,4-5,10H2,1H3,(H2,11,13) |
InChI Key |
DYZQQEVJKDPYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1CCC(=O)N)N |
Origin of Product |
United States |
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